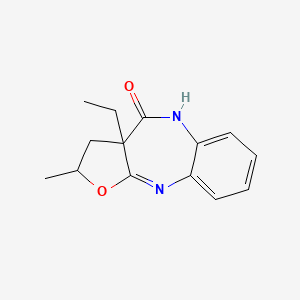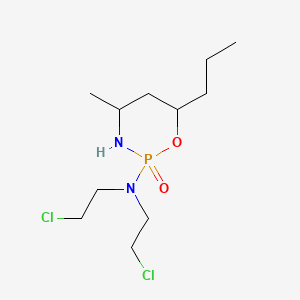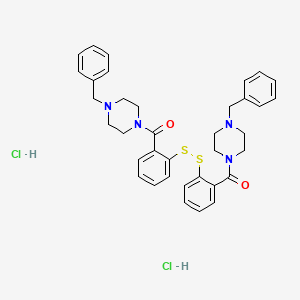
Piperazine, 1,1'-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of piperazine with benzyl chloride to form 4-(phenylmethyl)piperazine. This intermediate is then reacted with 2,1-phenylenecarbonyl chloride under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical composition of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with dithiobis(2,1-phenylenecarbonyl) linkages. Examples include:
- Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(methyl)-, dihydrochloride
- Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(ethyl)-, dihydrochloride
Uniqueness
What sets Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride apart is its unique combination of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
CAS-Nummer |
73845-35-9 |
|---|---|
Molekularformel |
C36H40Cl2N4O2S2 |
Molekulargewicht |
695.8 g/mol |
IUPAC-Name |
[2-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-benzylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C36H38N4O2S2.2ClH/c41-35(39-23-19-37(20-24-39)27-29-11-3-1-4-12-29)31-15-7-9-17-33(31)43-44-34-18-10-8-16-32(34)36(42)40-25-21-38(22-26-40)28-30-13-5-2-6-14-30;;/h1-18H,19-28H2;2*1H |
InChI-Schlüssel |
SFLGKNKYNPOVLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC6=CC=CC=C6.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


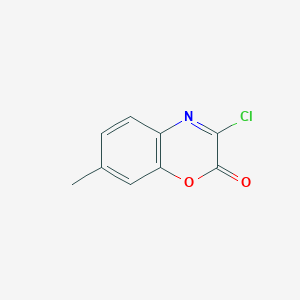
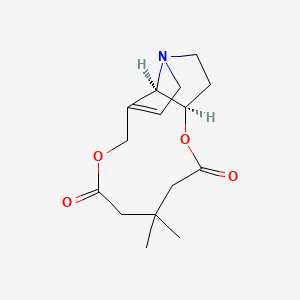
![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
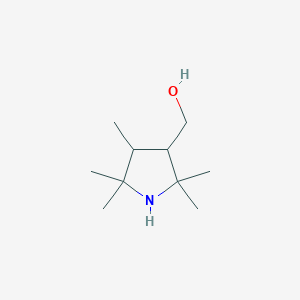
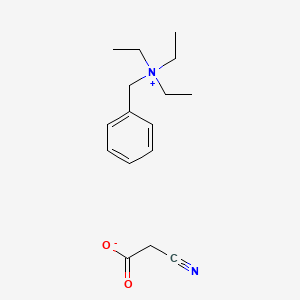
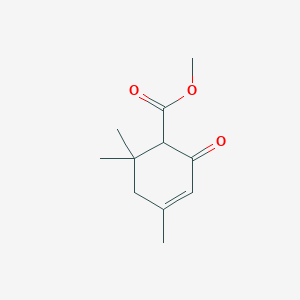

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
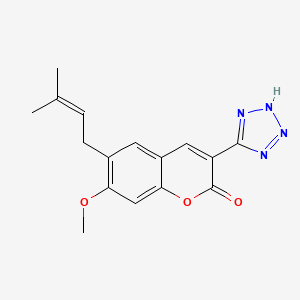
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
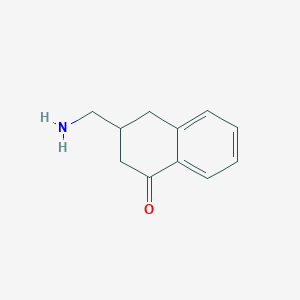
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
